STING agonist-3 (trihydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

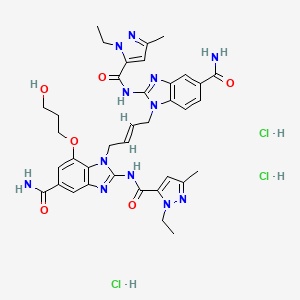

STING agonist-3 (trihydrochloride) is a potent non-nucleotide-based ligand that activates the stimulator of interferon genes (STING) pathway. This compound is known for its ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo . It has shown significant potential in cancer immunotherapy and as a vaccine adjuvant.

Preparation Methods

The preparation of STING agonist-3 (trihydrochloride) involves the synthesis of amidobenzimidazoles, which are then dimerized to form the final compound. The synthetic route includes the following steps :

Synthesis of Amidobenzimidazoles: A series of small molecule amidobenzimidazoles are synthesized.

Dimerization: Two molecules of the lead amidobenzimidazole compound are joined to create a single dimeric ligand, resulting in a significant increase in STING binding affinity.

Final Optimization: The dimeric ligand is further optimized to form STING agonist-3 (trihydrochloride).

For industrial production, the compound is typically provided as a lyophilized product and can be resuspended in endotoxin-free water to obtain a stock solution .

Chemical Reactions Analysis

STING agonist-3 (trihydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: The compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include solvents like DMSO, PEG300, and Tween-80 . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

STING agonist-3 (trihydrochloride) has a wide range of scientific research applications, including :

Cancer Immunotherapy: Enhances the cytotoxicity of T cells towards cancer cells by activating the STING pathway and improving antigen presentation.

Vaccine Adjuvant: Boosts immunogenicity against various infections, including SARS-related coronavirus, by enhancing innate immune responses.

Antiviral Research: Shows potential in suppressing infections by inducing effective interferon responses.

Innate Immunity Studies: Used to study the modulation of cellular immunity and the role of STING in various pathologic conditions.

Mechanism of Action

STING agonist-3 (trihydrochloride) exerts its effects by activating the STING pathway. The activation of STING promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . This leads to the induction of type-I interferons and pro-inflammatory cytokines, which play a crucial role in the immune response .

Comparison with Similar Compounds

STING agonist-3 (trihydrochloride) is unique compared to other similar compounds due to its non-nucleotide-based structure and high binding affinity to STING. Similar compounds include :

2’3’-cGAMP: A classical STING agonist that also activates the STING pathway but has a different structure.

diABZI (compound 3): Another non-nucleotide-based STING agonist with similar properties but different optimization.

STING agonist-3 (trihydrochloride) stands out due to its enhanced binding affinity and potent activation of the STING pathway, making it a promising candidate for various therapeutic applications.

Properties

Molecular Formula |

C37H45Cl3N12O6 |

|---|---|

Molecular Weight |

860.2 g/mol |

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide;trihydrochloride |

InChI |

InChI=1S/C37H42N12O6.3ClH/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2;;;/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54);3*1H/b8-7+;;; |

InChI Key |

JMORLKPRVQRPOR-SYVONOGFSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N.Cl.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N2-[(N-Palmitoylglycyl)-L-histidyl]-L-lysine](/img/structure/B11929587.png)

![[(1R,6R,7R,8S,8aS)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl] butanoate](/img/structure/B11929604.png)

![2-[3-[3-[3-[Bis[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propyl-methylamino]propyl-[3-[2-[3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoyl]oxyethoxy]-3-oxopropyl]amino]propanoyloxy]ethyl 3-(3,7-dimethyloct-6-enylsulfanyl)-2-methylpropanoate](/img/structure/B11929615.png)

![3-[(3S,5R,8R,9S,10S,12R,13S,14R,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B11929619.png)

![alpha-[2-(Ditetradecylamino)-2-oxoethyl]-omega-methoxy-poly(oxy-1,2-ethanediyl](/img/structure/B11929642.png)

![3-[(1S,2S)-1-[5-[(4S)-2,2-dimethyloxan-4-yl]-2-[(4S)-2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11929648.png)

![Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B11929656.png)

![1-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B11929672.png)

![cobalt(2+);4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B11929678.png)